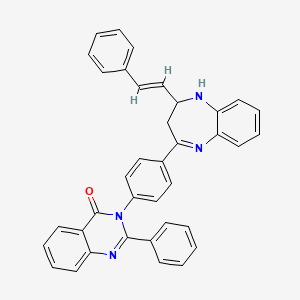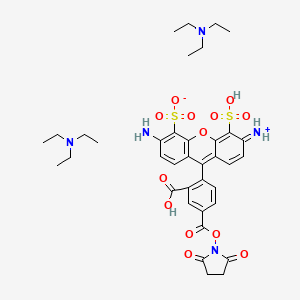![molecular formula C23H24F3N7O2 B12381388 [(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone is a complex organic compound that features a pyrrolidine backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrido[3,2-d]pyrimidine core.
- Introduction of the methoxy and trifluoromethyl groups.
- Coupling with the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy group to form a hydroxyl group.
Reduction: Reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could lead to a dihydropyridine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of [(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone can be compared with other pyrrolidine-based compounds, such as:
- This compound analogs with different substituents.
- Other pyrido[3,2-d]pyrimidine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C23H24F3N7O2 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C23H24F3N7O2/c1-35-21-15(23(24,25)26)9-13(10-28-21)16-4-5-17-19(32-16)20(30-12-29-17)31-14-6-8-33(11-14)22(34)18-3-2-7-27-18/h4-5,9-10,12,14,18,27H,2-3,6-8,11H2,1H3,(H,29,30,31)/t14-,18-/m0/s1 |
InChI Key |
TXUGKPGKQQLPNM-KSSFIOAISA-N |
Isomeric SMILES |
COC1=C(C=C(C=N1)C2=NC3=C(C=C2)N=CN=C3N[C@H]4CCN(C4)C(=O)[C@@H]5CCCN5)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=NC3=C(C=C2)N=CN=C3NC4CCN(C4)C(=O)C5CCCN5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
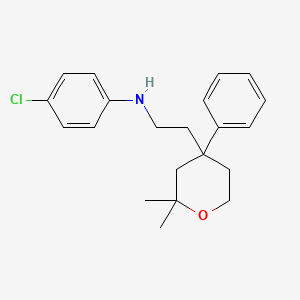
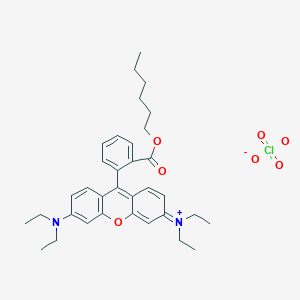
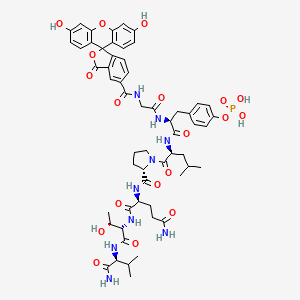
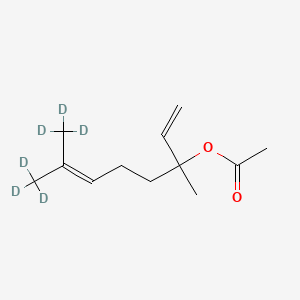
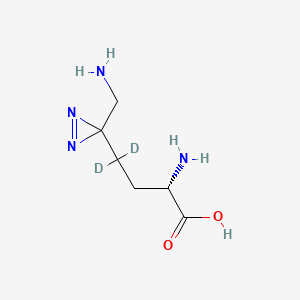
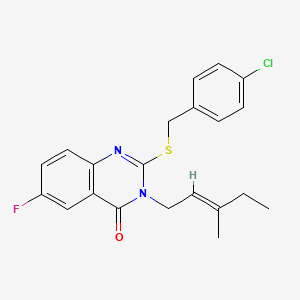
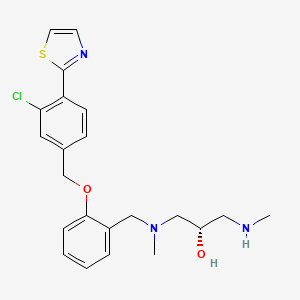
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
